molecular formula C17H11Cl2NO2 B1373790 3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one CAS No. 1283108-77-9

3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one

Cat. No.: B1373790
CAS No.: 1283108-77-9
M. Wt: 332.2 g/mol
InChI Key: KHOMBBJCLYEZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis may begin with commercially available starting materials such as 4-chloroaniline and 2-chloroacetophenone.

    Cyclization: The key step involves the cyclization of intermediates to form the quinoline core. This can be achieved through various cyclization reactions, such as the Pfitzinger reaction.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions for large-scale synthesis. This includes:

    Catalysts: Use of efficient catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to ensure high yield and purity.

    Purification: Implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors, modulating their activity and leading to therapeutic effects.

    Pathway Modulation: The compound could affect signaling pathways, altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    4-chloroquinoline: A derivative with similar structural features.

Uniqueness

3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

3-acetyl-6-chloro-4-(4-chlorophenyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-9(21)15-16(10-2-4-11(18)5-3-10)13-8-12(19)6-7-14(13)20-17(15)22/h2-8H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOMBBJCLYEZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one
Reactant of Route 3
3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.